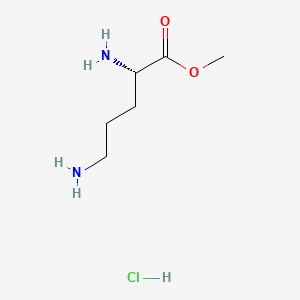

Methyl L-ornithine monohydrochloride

Description

Conceptual Framework of Methyl L-ornithine Monohydrochloride in Amino Acid Chemistry

From a chemical perspective, this compound is classified as an amino acid ester. It is derived from L-ornithine, a basic amino acid that plays a crucial role in the urea (B33335) cycle, a metabolic pathway responsible for the detoxification of ammonia (B1221849) in the liver. nih.gov The structure of this compound features a methyl group (CH₃) attached to the carboxyl group of L-ornithine, forming a methyl ester. The presence of the monohydrochloride salt enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many experimental settings.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 60080-69-5 sielc.com |

| Molecular Formula | C₆H₁₅ClN₂O₂ sielc.com |

| Molecular Weight | 182.65 g/mol sielc.com |

| IUPAC Name | methyl (2S)-2,5-diaminopentanoate;hydrochloride |

| Synonyms | L-Ornithine, methyl ester, hydrochloride (1:1), Methyl L-ornithinate--hydrogen chloride (1/1) sielc.com |

Historical Context of L-Ornithine Derivatives in Research Synthesis

The scientific exploration of L-ornithine and its derivatives has a rich history intertwined with the broader study of amino acid metabolism and function. Early research focused on understanding the role of L-ornithine in the urea cycle, a pathway elucidated in the 1930s. As the understanding of metabolic pathways grew, so did the interest in creating and utilizing derivatives of key metabolites like L-ornithine to probe enzyme mechanisms and cellular processes.

The development of L-ornithine analogs has been instrumental in the study of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines which are essential for cell growth and proliferation. ontosight.ai By creating structural analogs of L-ornithine, researchers have been able to develop potent and specific inhibitors of ODC, providing valuable tools to study the physiological roles of polyamines in both normal and disease states, such as cancer. ontosight.airesearchgate.net The synthesis of various N-substituted ornithine derivatives, for example, was explored as potential inhibitors of ornithine decarboxylase. acs.org

Significance of Esterification in Modifying Amino Acid Reactivity for Research

Esterification is a fundamental chemical reaction in organic chemistry that has been widely applied to amino acids for various research purposes. The process involves the reaction of the carboxylic acid group of an amino acid with an alcohol in the presence of an acid catalyst to form an ester. nih.gov In the case of this compound, the esterification is with methanol (B129727).

The primary significance of esterifying amino acids for research lies in the temporary protection of the carboxyl group. This is particularly crucial in peptide synthesis, where the controlled formation of amide bonds between amino acids is required. nih.gov By converting the carboxylic acid to an ester, its reactivity is masked, preventing it from participating in unwanted side reactions during the coupling of the amino group of another amino acid.

Furthermore, esterification can alter the physical properties of an amino acid, such as its solubility and volatility. This can be advantageous for certain analytical techniques, such as gas chromatography, where more volatile derivatives are required. The modification of the carboxyl group can also influence the biological activity of the amino acid derivative, making it a useful strategy in medicinal chemistry and pharmacological research. nih.gov

The synthesis of amino acid methyl esters, including their hydrochloride salts, can be achieved through various methods, with one common approach involving the use of methanol in the presence of a reagent like trimethylchlorosilane. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

60080-69-5 |

|---|---|

Molecular Formula |

C6H15ClN2O2 |

Molecular Weight |

182.65 g/mol |

IUPAC Name |

methyl (2S)-2,5-diaminopentanoate;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-10-6(9)5(8)3-2-4-7;/h5H,2-4,7-8H2,1H3;1H/t5-;/m0./s1 |

InChI Key |

ZUEUGHANSCCAJC-JEDNCBNOSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCCN)N.Cl |

Canonical SMILES |

COC(=O)C(CCCN)N.Cl |

Related CAS |

40216-82-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl L Ornithine Monohydrochloride

Preparative Routes for Methyl L-ornithine Monohydrochloride

The synthesis of this compound primarily involves the esterification of the carboxyl group of L-ornithine. Several methods have been developed to achieve this transformation efficiently.

Esterification Reactions of L-Ornithine

A common and straightforward method for the esterification of amino acids is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst. For L-ornithine, this is typically carried out using methanol (B129727) and an acid catalyst like hydrogen chloride or sulfuric acid.

One effective procedure involves the reaction of L-ornithine with methanol in the presence of trimethylchlorosilane (TMSCl). researchgate.net This method is advantageous due to its mild reaction conditions and good to excellent yields. researchgate.net The reaction proceeds at room temperature, and upon completion, the solvent and excess reagents are removed by evaporation to yield the desired amino acid methyl ester hydrochloride. researchgate.net

Another established method utilizes thionyl chloride (SOCl₂) in methanol. L-ornithine hydrochloride is dissolved in methanol and cooled, followed by the dropwise addition of thionyl chloride. The reaction mixture is then refluxed to drive the esterification to completion. Removal of the solvent under vacuum yields the crude Methyl L-ornithine dihydrochloride (B599025).

A multi-step synthesis can also be employed, starting from L-ornithine dihydrochloride. rsc.org This involves suspending the starting material in a solvent like methylene (B1212753) chloride, followed by a reaction that ultimately leads to the formation of the methyl ester. rsc.org

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, reaction time, catalyst concentration, and the molar ratio of reactants.

For the TMSCl/methanol system, the reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). researchgate.net Using an appropriate molar ratio of TMSCl to the amino acid is crucial for driving the reaction to completion and achieving high yields. researchgate.net

In the thionyl chloride method, controlling the temperature during the addition of the reagent is important to manage the exothermic reaction. The reflux time is another critical parameter that is optimized to ensure complete conversion without significant side product formation.

The optimization of these parameters is essential for maximizing the yield and minimizing the formation of impurities, such as the unreacted amino acid or byproducts from side reactions. Purification of the final product is often achieved through recrystallization.

Table 1: Factors Influencing the Yield and Purity of this compound

| Parameter | Effect on Yield | Effect on Purity | Optimization Considerations |

| Temperature | Generally, higher temperatures increase reaction rates, potentially improving yield up to a certain point. | Excessive heat can lead to degradation and side product formation, reducing purity. | Maintain optimal temperature ranges for the specific esterification method (e.g., room temperature for TMSCl, reflux for SOCl₂). |

| Reaction Time | Sufficient time is required for the reaction to reach completion, maximizing yield. | Prolonged reaction times can increase the formation of byproducts. | Monitor reaction progress using techniques like TLC to determine the optimal endpoint. |

| Catalyst Concentration | An adequate amount of catalyst is necessary to achieve a reasonable reaction rate and high conversion. | Excess catalyst can lead to unwanted side reactions and complicate purification. | Use the stoichiometric or empirically determined optimal amount of catalyst. |

| Reactant Molar Ratio | Using an excess of methanol can shift the equilibrium towards the product side, increasing the yield. | A large excess of one reactant may not significantly improve yield further and can make purification more difficult. | Optimize the ratio of L-ornithine to methanol and the esterification reagent for maximum efficiency. |

Role as a Synthetic Building Block in Complex Molecule Construction

The strategic placement of functional groups in this compound allows for its incorporation into a diverse array of molecular architectures, ranging from peptides to complex heterocyclic systems. Its utility as a synthetic building block is predicated on the differential reactivity of its amino and carboxyl functionalities, which can be selectively manipulated through the use of appropriate protecting group strategies.

This compound is a key precursor for the introduction of ornithine residues into peptide chains. In solid-phase peptide synthesis (SPPS), the corresponding Nα-protected derivative, most commonly Fmoc-Orn(Boc)-OH, is widely utilized. chemicalbook.compeptide.com The synthesis of this protected building block itself highlights the importance of the ornithine scaffold. chemicalbook.com Once incorporated into a peptide sequence, the ornithine side chain offers a site for further modification, such as lactamization to form cyclic peptides, or as a branching point for the synthesis of dendritic peptides. peptide.com

The formation of the amide bond is a fundamental reaction in peptide synthesis. dokumen.pub When using this compound or its protected forms, standard coupling reagents are employed to facilitate the reaction between the carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide. The efficiency of these coupling reactions is critical for the successful synthesis of the target peptide.

| Coupling Reagent | Description | Typical Application |

| HATU | N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide | Highly efficient coupling reagent, often used for hindered amino acids and to minimize racemization. gd3services.com |

| HBTU | N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide | A common and effective coupling reagent for routine peptide synthesis. |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | A carbodiimide-based coupling system that is a cost-effective and efficient choice for many applications. gd3services.com |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | A phosphonium-based coupling reagent used in the synthesis of ornithine-containing compounds. chemicalbook.com |

The choice of protecting groups for the α- and δ-amino groups of ornithine is crucial for directing the regioselectivity of the amide bond formation. The widely used Fmoc-Orn(Boc)-OH allows for the selective deprotection of the α-amino group under basic conditions (for chain elongation) while the δ-amino group remains protected by the acid-labile Boc group. This orthogonality is fundamental to modern peptide synthesis. nih.gov

L-ornithine and its derivatives, including this compound, are pivotal precursors in the synthesis of a variety of bioactive molecular scaffolds. Their incorporation can impart specific conformational constraints or introduce key pharmacophoric elements.

Arginase Inhibitors: Arginase is an enzyme that plays a significant role in various pathological conditions, making it an important therapeutic target. nih.govresearchgate.net Many potent arginase inhibitors are based on the structure of L-ornithine. nih.govresearchgate.netrsc.org Synthetic strategies often involve the modification of the ornithine side chain to mimic the substrate L-arginine while blocking the catalytic activity of the enzyme. This compound can serve as a key intermediate in the synthesis of these inhibitors, providing the core structure that is further elaborated. nih.gov

Antimicrobial Peptides and Peptidomimetics: The increasing threat of antibiotic resistance has spurred the development of novel antimicrobial agents. Cationic amphiphiles and antimicrobial peptidomimetics, which often derive their activity from their membrane-disrupting capabilities, represent a promising class of compounds. L-ornithine is a frequent component of these molecules due to its positively charged side chain at physiological pH. nih.gov Synthetic routes to these compounds often employ L-ornithine derivatives to introduce this key feature. nih.gov For example, bivalent cationic amphiphiles with L-ornithine as a branching element have shown significant antibacterial activity. nih.gov

Heterocyclic Scaffolds: The synthesis of medicinally important heterocyclic compounds can also utilize ornithine derivatives as starting materials. frontiersin.orguci.edu The functional groups of this compound can be used to construct various ring systems, which are prevalent in many pharmaceuticals.

Amino acid methyl esters are important intermediates in organic synthesis, finding application in medicinal chemistry and as chiral sources. nih.govsigmaaldrich.com this compound falls into this class of valuable synthetic intermediates. Its utility extends beyond peptide synthesis and bioactive scaffolds into the broader realm of fine chemical production. For instance, the ester and amino groups can be chemically transformed to generate a variety of other functional groups, making it a versatile starting material for multi-step syntheses. A general synthesis of amino acid methyl ester hydrochlorides can be achieved by reacting the amino acid with methanol in the presence of trimethylchlorosilane, a method that is mild and provides good to excellent yields. nih.gov

Stereochemical Control in Synthetic Pathways Involving this compound

The presence of a chiral center at the α-carbon of this compound necessitates careful control of stereochemistry throughout any synthetic sequence. Maintaining the enantiomeric purity of this building block is critical, as the biological activity of the final product is often highly dependent on its stereochemical configuration.

In peptide synthesis, the activation of the carboxylic acid group for amide bond formation can sometimes lead to epimerization at the α-carbon, particularly for hindered or sensitive amino acids. The choice of coupling reagents and reaction conditions is therefore crucial to minimize this side reaction and preserve the stereochemical integrity of the ornithine residue. gd3services.com

When this compound is used as a precursor for other chiral molecules, the stereoselectivity of the subsequent reactions is of paramount importance. Asymmetric synthesis methodologies are often employed to ensure that new stereocenters are formed with high diastereoselectivity, controlled by the existing stereocenter of the ornithine derivative.

The enantiomeric purity of chiral synthons, catalysts, and auxiliaries directly impacts the selectivity of asymmetric reactions and the purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the enantiomeric purity of amino acid derivatives like this compound. sigmaaldrich.com This analysis is essential for quality control of the starting material and for assessing the stereochemical outcome of synthetic transformations.

| Analytical Technique | Application in Stereochemical Analysis |

| Chiral HPLC | Determination of enantiomeric excess (ee) of the starting material and products. sigmaaldrich.com |

| NMR Spectroscopy | Diastereomeric ratio (dr) determination, often after derivatization with a chiral auxiliary. |

| Optical Rotation | Measurement of the specific rotation to confirm the overall stereochemical configuration. |

Advanced Analytical and Spectroscopic Characterization of Methyl L Ornithine Monohydrochloride

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation and quantification of a compound from its impurities. rroij.comiajps.com For Methyl L-ornithine monohydrochloride, various chromatographic techniques are utilized to ensure its purity and to profile any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for accurate purity assessment.

A common approach involves reversed-phase (RP) HPLC. sielc.comsielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 column, such as an Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm), has been shown to be effective. impactfactor.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from its impurities. impactfactor.orgresearchgate.net

For instance, a mobile phase system could consist of Mobile Phase A, a 0.1% orthophosphoric acid solution in water, and Mobile Phase B, acetonitrile. impactfactor.org The use of phosphoric acid helps to control the pH and improve peak shape. However, for applications requiring mass spectrometry (MS) compatibility, a volatile acid like formic acid is substituted for phosphoric acid. sielc.comsielc.com Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of 225 nm. impactfactor.org Chiral HPLC methods, using specialized chiral stationary phases, are also crucial for separating the L-enantiomer from its D-counterpart, ensuring the stereochemical purity of the compound. jk-sci.comnih.govsigmaaldrich.com

| Parameter | Condition |

|---|---|

| Column | Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1 mL/min |

| Detection | PDA at 225 nm |

| MS-Compatible Modifier | Formic Acid |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, amino acids and their esters, like this compound, are polar and non-volatile, necessitating a derivatization step to make them amenable to GC-MS analysis. researchgate.net

A common two-step derivatization procedure involves esterification followed by acylation. nih.govmdpi.comnih.gov First, the carboxylic acid group is converted to its methyl ester by heating with 2 M HCl in methanol (B129727). nih.govmdpi.com Subsequently, the amino groups are acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate. nih.govnih.gov This process yields volatile and thermally stable derivatives that can be readily analyzed by GC-MS. mdpi.com The resulting derivatives are then typically extracted into a GC-compatible organic solvent, such as toluene. nih.govnih.gov

The GC-MS analysis is performed on a capillary column, such as a DB5MS, with a temperature program to separate the derivatized compounds. researchgate.net The mass spectrometer then detects and fragments the molecules, providing a unique mass spectrum that can be used for identification and quantification. researchgate.net This technique is highly sensitive and specific, making it suitable for detecting trace impurities.

Application in Impurity Profiling and Isolation

Impurity profiling is a critical aspect of pharmaceutical development, involving the detection, identification, and quantification of impurities in a drug substance. rroij.comresearchgate.net Chromatographic methods, particularly HPLC, are instrumental in this process. iajps.com The developed HPLC method for this compound can be used to generate a comprehensive impurity profile, revealing the presence of any related substances. sielc.comsielc.com

The International Council for Harmonisation (ICH) guidelines stipulate that impurities present above a certain threshold (typically 0.1%) must be identified and characterized. researchgate.net Once impurities are detected by HPLC, preparative chromatography can be employed for their isolation. sielc.comsielc.com This involves using a larger-scale HPLC system to separate and collect the impurity fractions. The isolated impurities can then be subjected to further spectroscopic analysis, such as MS and NMR, for structural elucidation. researchgate.net This comprehensive approach ensures a thorough understanding of the impurity profile of this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound. For this compound, NMR spectroscopy and mass spectrometry are indispensable tools for confirming its structure and characterizing any isotopes or fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the connectivity of atoms. nih.gov In the context of this compound, NMR is particularly useful for isotopic labeling studies.

Isotopic labeling involves the incorporation of specific isotopes, such as ¹³C or ¹⁵N, into the molecule. nih.govwhiterose.ac.uk This can be achieved through chemical synthesis or biosynthetic methods. For example, using deuterated methanol (CD₃OD) during the esterification step can introduce a deuterium (B1214612) label into the methyl ester group. nih.gov

¹H and ¹³C NMR spectra provide characteristic chemical shifts for the different protons and carbons in the Methyl L-ornithine molecule. nih.govchemicalbook.com By comparing the spectra of labeled and unlabeled compounds, specific signals can be assigned to particular atoms in the molecule. This is invaluable for confirming the structure and for studying metabolic pathways or protein-ligand interactions where the labeled compound is used as a probe. nih.govnih.govisotope.com Two-dimensional NMR techniques, such as HSQC, can further resolve complex spectra and provide more detailed structural information. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, typically forming a protonated molecular ion [M+H]⁺. nih.govmassbank.eu

The mass-to-charge ratio (m/z) of this ion provides the accurate molecular weight of the compound. chemguide.co.uk Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" of the molecule's structure. chemguide.co.uklibretexts.org

The fragmentation of ornithine-containing peptides and derivatives has been studied, and characteristic fragmentation patterns are observed. researchgate.netnih.govrsc.org For example, cleavage of the peptide backbone can occur, leading to the formation of b and y ions. The analysis of these fragment ions allows for the confirmation of the amino acid sequence and the position of the methyl ester group.

| Ion Type | Description | Typical m/z for L-Ornithine Fragments |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion of L-Ornithine | 133 |

| Fragment Ion 1 | Loss of H₂O and CO (from carboxyl group) | 70 |

| Fragment Ion 2 | Loss of NH₃ (from side chain) | 116 |

Note: The m/z values are for the parent amino acid L-Ornithine and will be shifted accordingly for its methyl ester derivative. massbank.eu

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product, or "derivative," with properties more suitable for a given analytical method. For amino acids like this compound, which may lack a strong native signal for certain detectors, derivatization is crucial for enhancing sensitivity and selectivity. actascientific.commolecularcloud.org This is a common strategy in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). actascientific.comactascientific.com

Pre-Column Derivatization Techniques (e.g., APDS)

In pre-column derivatization, the analyte is chemically modified before it is introduced into the analytical column. chromatographyonline.com This approach is designed to improve the chromatographic properties or the detectability of the analyte. chromatographyonline.com A variety of reagents have been developed for this purpose, including o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and phenylisothiocyanate (PITC). actascientific.comchromatographyonline.comresearchgate.net

One advanced reagent is 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS). APDS reacts with primary and secondary amines under mild conditions to form stable derivatives. nih.govresearchgate.net This derivatization enhances the hydrophobicity and ionization efficiency of the target molecule. researchgate.net The resulting APDS-derivatized amino acids can be rapidly analyzed using reversed-phase HPLC coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.govresearchgate.net In this setup, selective reaction monitoring can be used to detect a common fragment ion derived from the aminopyridyl portion of the reagent (at m/z 121), allowing for highly sensitive and selective detection of numerous amino compounds in a single run. nih.govresearchgate.net

Interactive Table: Common Pre-Column Derivatization Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Target Functional Group | Detection Method |

|---|---|---|---|

| o-Phthaldialdehyde | OPA | Primary Amines | Fluorescence |

| 9-Fluorenylmethyl chloroformate | FMOC | Primary & Secondary Amines | Fluorescence |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV Absorption |

Post-Column Derivatization Approaches

Post-column derivatization involves the chemical modification of the analyte after separation on the chromatographic column but before it reaches the detector. nih.govshimadzu.com This technique is widely regarded as rugged, reproducible, and less susceptible to interference from the sample matrix compared to pre-column methods. nih.govshimadzu.com

The process typically involves mixing the column effluent with a derivatizing reagent in a reaction coil, often at an elevated temperature, to produce a detectable product. aurigaresearch.com The most common reagent used for post-column amino acid analysis is ninhydrin (B49086). shimadzu.comaurigaresearch.com Ninhydrin reacts with primary and secondary amino acids to form a deeply colored product known as Ruhemann's purple, which is detected by visible light absorption at 570 nm (and 440 nm for the yellow product formed with secondary amines like proline). shimadzu.comaurigaresearch.comaltabioscience.com Another common reagent is o-phthalaldehyde (B127526) (OPA), which is used for fluorescence detection. aurigaresearch.com Combining ion-exchange chromatography with post-column ninhydrin derivatization is considered a gold standard method for its accuracy and robustness. altabioscience.com

Interactive Table: Comparison of Pre-Column and Post-Column Derivatization

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

|---|---|---|

| Timing | Reaction occurs before chromatographic separation | Reaction occurs after chromatographic separation |

| Interference | More prone to matrix effects | Relatively free from matrix interferences nih.gov |

| Reproducibility | Can be less reproducible due to derivative stability | Generally more rugged and reproducible nih.gov |

| Reagent Use | Lower reagent consumption | Higher reagent consumption as it flows continuously shimadzu.com |

| Automation | Can be automated within autosamplers chromatographyonline.com | Easily automated as part of the HPLC system shimadzu.comaurigaresearch.com |

| Flexibility | Multiple derivatives can form, complicating separation | Simpler chromatograms as separation is done first altabioscience.com |

Stable-Isotope Dilution Methodologies for Quantitative Analysis

Stable-isotope dilution (SID) is a powerful quantitative technique, particularly when coupled with mass spectrometry (MS). nih.govnih.gov It is considered a reference method for achieving high accuracy and precision in quantitative analysis. nist.gov The core principle involves adding a known amount of a stable, isotopically labeled version of the analyte to the sample, which serves as an ideal internal standard. nih.gov

For the analysis of this compound, this would involve synthesizing a version of the molecule where one or more atoms (e.g., Carbon-13, Nitrogen-15, or Deuterium) have been replaced with their heavier stable isotopes. This labeled standard is chemically identical to the native (unlabeled) analyte and thus behaves identically during sample preparation, chromatography, and ionization. nih.gov

The mass spectrometer distinguishes between the native and labeled forms based on their mass-to-charge (m/z) ratio. acs.org By measuring the ratio of the signal intensity of the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be determined with high accuracy. acs.org This method effectively corrects for analyte loss during sample processing and variations in instrument response, making it superior for complex biological matrices. nih.govnih.gov

Method Validation and Quality Control in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netspringernature.com It is a critical component of quality control (QC) and ensures the reliability, consistency, and accuracy of analytical data. nih.govbachem.com For analytical methods developed for this compound, validation would be performed in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). researchgate.netspringernature.com The key parameters evaluated during method validation are outlined below.

Interactive Table: Key Parameters for Analytical Method Validation researchgate.netnih.govmdpi.com

| Parameter | Definition | Purpose |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | Ensures the method is measuring only the desired analyte without interference. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Defines the concentration range over which the method is accurate and precise. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Measures the systematic error of the method; often assessed by recovery studies in a spiked matrix. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Assesses random error and is typically evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Indicates the sensitivity of the method. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit for reliable quantitative measurements. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. | Provides an indication of the method's reliability during normal usage. |

Investigations into the Biochemical and Enzymatic Interactions of Methyl L Ornithine Monohydrochloride

Enzymatic Transformations Involving Methyl L-ornithine Derivatives

The introduction of a methyl ester group to the L-ornithine molecule significantly alters its chemical properties, particularly its charge and polarity at the alpha-carboxyl position. This modification has profound implications for its interaction with enzymes that normally recognize and process L-ornithine.

The specificity of an enzyme for its substrate is a cornerstone of its biological function, often dictated by precise structural and electrostatic interactions within the active site. Enzymes that act on amino acids typically possess binding pockets that recognize the characteristic features of their substrates, including the alpha-amino group, the alpha-carboxyl group, and the side chain.

For enzymes that utilize L-ornithine, the free carboxylate group is often a critical recognition element. Esterification of this group to form methyl L-ornithine masks the negative charge and adds steric bulk, which can be expected to dramatically reduce or eliminate its ability to serve as a substrate for many amino acid-modifying enzymes. For example, enzymes like ornithine δ-aminotransferase, which is involved in ornithine degradation, require the native structure for binding and catalysis. While direct studies on methyl L-ornithine are not extensively documented, research on altering the substrate specificity of other amino acid oxidases, such as L-arginine oxidase, demonstrates that modifications to the substrate or the enzyme's active site can profoundly change binding and reactivity. nih.govresearchgate.net The principle remains that the unsubstituted aminopropyl moiety and the free carboxyl group of the ornithine molecule are often required for binding to the enzyme.

Enzyme kinetics provides a quantitative framework for understanding the rates of enzyme-catalyzed reactions. wikipedia.org Key parameters such as the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vₘₐₓ), are crucial for characterizing an enzyme's efficiency and affinity for a substrate. libretexts.org

The kinetic impact of ornithine analogs has been more extensively studied in the context of enzyme inhibition, as shown in the table below.

| Compound | Enzyme | Organism/Tissue | Kinetic Parameter (Kᵢ) | Type of Inhibition |

| α-Methyl-(±)-ornithine | Ornithine Decarboxylase | Rat Prostate | 3.0 x 10⁻⁵ M | Competitive |

| (+)-α-Methylornithine | Ornithine Decarboxylase | Rat Liver | Potent Reversible Inhibitor | Not specified |

This table presents kinetic data for ornithine analogs as enzyme inhibitors. Data compiled from multiple sources. nih.gov

L-ornithine is a central intermediate in two critical metabolic pathways: the urea (B33335) cycle and polyamine biosynthesis. sigmaaldrich.com

Urea Cycle: In the liver, the urea cycle converts toxic ammonia (B1221849) into urea for excretion. sigmaaldrich.com Ornithine acts as a carrier molecule that is regenerated in each turn of the cycle. A key step involves the enzyme ornithine transcarbamylase, which catalyzes the reaction of ornithine with carbamoyl (B1232498) phosphate (B84403) to form citrulline. This reaction is highly specific for L-ornithine. nih.gov The esterification of L-ornithine's alpha-carboxyl group would almost certainly prevent it from being recognized by ornithine transcarbamylase, thereby inhibiting its entry into the urea cycle at this step.

Polyamine Biosynthesis: Polyamines (e.g., putrescine, spermidine, and spermine) are essential for cell growth and proliferation. The first and rate-limiting step in their synthesis is the decarboxylation of L-ornithine to putrescine, catalyzed by the enzyme ornithine decarboxylase (ODC). This enzyme's active site is tailored to bind L-ornithine. Esterification would alter a key binding determinant, likely making methyl L-ornithine a poor substrate, if at all, for ODC. This would effectively block the polyamine synthesis pathway at its initiation point. nih.gov

Therefore, by masking the carboxyl group, esterification is predicted to significantly disrupt the normal metabolic flux of ornithine through both the urea cycle and polyamine biosynthesis pathways.

Methyl L-ornithine as a Probe or Analog in Biochemical Pathway Elucidation

Structural analogs of natural metabolites are invaluable tools for elucidating biochemical pathways and understanding enzyme mechanisms. By introducing a modified molecule into a biological system, researchers can probe the structural requirements of enzymes and transporters and study the consequences of blocking a specific metabolic step.

While methyl L-ornithine monohydrochloride itself is not widely cited as a biochemical probe, other ornithine analogs have been instrumental in this regard. For instance, the synthesis and evaluation of numerous structural analogs of ornithine have been used to delineate the structural features required for binding to the active site of ornithine decarboxylase (ODC). nih.govacs.org Studies using compounds like α-methylornithine and α-ethynylornithine have served to map the topography of the ODC active site and have been crucial in establishing ODC as the rate-limiting enzyme in polyamine synthesis. nih.gov

Based on this principle, methyl L-ornithine could theoretically be used as a probe to study:

Amino Acid Transporters: By comparing its uptake rate with that of L-ornithine, one could investigate the importance of the carboxylate group for transporter recognition.

Esterase Activity: The rate of its intracellular hydrolysis could serve as a measure of cellular esterase activity.

Pathway Dependence: Its inability to enter the urea or polyamine pathways could be used to study cellular responses when ornithine flux is diverted.

Influence of Esterification on Cellular Uptake and Intracellular Fate (In Vitro Models)

The transport of amino acids across the cell membrane is mediated by a combination of specific transporter proteins and, to a lesser extent, passive diffusion. Esterification of the carboxyl group of L-ornithine to form methyl L-ornithine neutralizes its negative charge and increases its lipophilicity. This chemical change is expected to have a dual effect on its cellular uptake. nih.gov

Reduced Affinity for Transporters: Many amino acid transporters recognize the zwitterionic nature of their substrates. The masking of the carboxylate anion in methyl L-ornithine would likely reduce its affinity for specific ornithine or basic amino acid transporters.

Increased Passive Diffusion: The enhanced lipophilicity may facilitate greater passive diffusion across the lipid bilayer of the cell membrane, potentially leading to increased intracellular accumulation under certain conditions.

The intracellular fate of methyl L-ornithine, once inside the cell, is most likely hydrolysis by non-specific intracellular esterases. nih.gov This enzymatic action would cleave the methyl ester bond, releasing L-ornithine and methanol (B129727). This "prodrug" mechanism allows the esterified form to cross the cell membrane more easily, after which it is converted to the biologically active (or metabolically relevant) molecule. nih.gov This process is critical, as the regenerated L-ornithine can then participate in intracellular processes, assuming it is released in the correct cellular compartment. Studies on other methyl-esterified amino acids have shown that their uptake and subsequent metabolism are dependent on both transport mechanisms and the activity of intracellular enzymes. nih.gov

Study of Enzyme Inhibition by Methyl L-ornithine Derived Analogs (e.g., NOS inhibitors like L-NNA)

Ornithine and its structural relative, arginine, have served as scaffolds for the development of potent enzyme inhibitors. The modification of these amino acids, including through esterification, has yielded important pharmacological tools.

A prominent example is the inhibition of nitric oxide synthase (NOS). NOS enzymes produce nitric oxide (NO) from L-arginine. tandfonline.com Analogs of L-arginine, such as N(G)-nitro-L-arginine (L-NNA), are powerful inhibitors of this enzyme. The corresponding methyl ester, L-NAME, is also widely used. L-NAME itself is a much weaker inhibitor of purified NOS but functions as a prodrug in cellular systems. nih.gov It is readily transported into cells, where it is hydrolyzed to L-NNA, the active inhibitor. nih.gov This demonstrates how esterification can be used to improve the cellular permeability of an enzyme inhibitor.

Similarly, analogs derived from ornithine are known inhibitors of other enzymes. Various structural analogs of ornithine have been synthesized and tested as inhibitors of ornithine decarboxylase (ODC), the key enzyme in polyamine synthesis. nih.gov For example, α-methylornithine is a potent, reversible, and competitive inhibitor of ODC.

The table below summarizes the inhibitory activity of several arginine and ornithine analogs.

| Inhibitor | Target Enzyme | Cell/Tissue Type | Inhibitory Potency (IC₅₀) | Notes |

| L-NIO (N-iminoethyl-L-ornithine) | Nitric Oxide Synthase | Neutrophil | 0.8 +/- 0.1 µM | Potent and irreversible inhibitor. nih.gov |

| L-NIO (N-iminoethyl-L-ornithine) | Nitric Oxide Synthase | J774 Macrophage | 3 +/- 0.5 µM | Potent and irreversible inhibitor. nih.gov |

| L-NMMA (NG-monomethyl-L-arginine) | Nitric Oxide Synthase | J774 Macrophage | ~10 µM | Reversible inhibitor. nih.gov |

| L-NNA (NG-nitro-L-arginine) | Nitric Oxide Synthase | Purified Brain NOS | 1.4 µM | Direct inhibitor. nih.gov |

| L-NAME (NG-nitro-L-arginine methyl ester) | Nitric Oxide Synthase | Purified Brain NOS | 70 µM | Weak direct inhibitor; acts as a prodrug for L-NNA. nih.gov |

This interactive table provides data on the inhibition of key enzymes by analogs of ornithine and arginine. Data is compiled from multiple sources. nih.govnih.gov

Computational and Theoretical Approaches in the Study of Methyl L Ornithine Monohydrochloride

Molecular Dynamics (MD) Simulations of Methyl L-ornithine Monohydrochloride Interactions

MD simulations have been instrumental in studying the conformational dynamics of proteins that bind L-ornithine. nih.gov For example, unrestrained molecular dynamic simulations of the L-lysine, L-arginine, L-ornithine binding protein (LAOBP) have revealed the intricate mechanism of ligand binding. These simulations show that the protein undergoes significant conformational changes to accommodate its amino acid ligands. nih.gov It is plausible that this compound would induce similar, though potentially distinct, conformational shifts upon binding, influenced by the presence of the methyl ester group.

Furthermore, MD simulations combined with other techniques can elucidate the thermodynamics of ligand-protein interactions. mdpi.com Such approaches could be used to predict the binding affinity of this compound to its target receptors, providing insights into the stability of the resulting complex. mdpi.com The simulations can also reveal the role of solvent molecules and ions in mediating these interactions, offering a comprehensive view of the binding process at an atomic level. nih.gov

Table 1: Key Parameters in MD Simulations of Amino Acid-Protein Interactions

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | Determines the accuracy of the simulation in representing the interactions of the compound with its environment. |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Crucial for accurately modeling interactions in a biological context. |

| Simulation Time | The duration of the simulated molecular motion. | Must be sufficient to capture the relevant biological events, such as binding and conformational changes. |

| Ensemble | Statistical mechanics framework (e.g., NVT, NPT) that defines the thermodynamic state of the system. | Ensures that the simulation samples a realistic distribution of molecular conformations. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanism Elucidation

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical reactions in large biological systems like enzymes. wordpress.comnih.govacs.org These methods treat the reactive part of the system with quantum mechanics, which can accurately describe bond-breaking and bond-forming processes, while the surrounding protein and solvent are treated with the computationally less expensive molecular mechanics. acs.orgnih.gov

Studies on enzymes that process L-ornithine, such as ornithine cyclodeaminase (OCD) and ornithine 4,5-aminomutase, have utilized QM/MM calculations to elucidate their catalytic mechanisms. nih.govresearchgate.net For instance, a combined MD and QM/MM study on OCD identified the rate-limiting step of the conversion of L-ornithine to L-proline as a hydride transfer. nih.gov The QM region in such a study would typically include the substrate (L-ornithine) and key active site residues directly involved in the chemical transformation. nih.govresearchgate.net

Should this compound be a substrate or inhibitor for an enzyme, QM/MM calculations would be invaluable for understanding its mechanism of action. The methyl ester group would likely alter the electronic properties and steric interactions within the enzyme's active site compared to L-ornithine. A QM/MM approach could precisely model these differences, predicting how the reaction mechanism or inhibition potency is affected. rsc.orgrsc.org

Table 2: Application of QM/MM in Studying Enzyme Reactions with Ornithine Analogs

| Enzyme | Reaction Studied | Key Findings from QM/MM | Potential Insights for Methyl L-ornithine |

| Ornithine Cyclodeaminase (OCD) | Conversion of L-ornithine to L-proline | Identification of the rate-determining hydride transfer step and a non-hydrolytic pathway. nih.govresearchgate.net | How the methyl ester impacts the hydride transfer and subsequent cyclization steps. |

| Ornithine 4,5-aminomutase | Radical-mediated intramolecular amino group migration | Elucidation of the role of the PLP cofactor and the enzyme active site in controlling the radical intermediate. researchgate.net | The influence of the methyl ester on the stability and reactivity of radical intermediates. |

| Dipeptide Epimerases | 1,1-Proton transfer in dipeptides | Revealed the role of key lysine (B10760008) residues and a magnesium ion in stabilizing the transition state. biorxiv.org | The effect of the methyl ester on the acidity of the alpha-proton and the stability of the enediolate intermediate. |

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is particularly useful for studying the conformational preferences and reactivity of small to medium-sized molecules. scirp.org DFT calculations can provide valuable information about the geometry, vibrational frequencies, and electronic properties of this compound.

Conformational analysis of amino acids and their derivatives using DFT can identify the most stable structures in the gas phase and in solution. nih.govscirp.org For this compound, DFT could be used to explore the rotational barriers around its flexible bonds and to understand how intramolecular hydrogen bonding influences its preferred conformation. This information is crucial for understanding how the molecule will fit into a receptor's binding site.

Furthermore, DFT can be used to calculate various electronic properties that are related to a molecule's reactivity, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. A recent study employed DFT to investigate the enantioselective 1,4-arylalkylation of butadiene with amino acid esters, highlighting the role of noncovalent interactions in determining the reaction's stereochemical outcome. acs.orgacs.org Similar DFT studies on this compound could predict its reactivity in various chemical transformations.

Table 3: Electronic Properties from DFT and Their Significance

| Property | Description | Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and intramolecular interactions. | Provides insights into hyperconjugative interactions and the stability of different conformations. |

In Silico Modeling of Ligand-Receptor Binding and Enzyme Active Site Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, molecular docking could be used to predict its binding mode with various target proteins. By placing the molecule into the binding site of a receptor in various orientations and conformations, and then scoring these poses based on a scoring function, the most likely binding mode can be identified. acs.org Docking studies on L-ornithine and its analogs have provided valuable insights into their interactions with enzymes and transport proteins. researchgate.netnih.gov

The results of docking studies can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to the binding affinity. nih.gov This information can be used to rationalize the biological activity of this compound and to guide the design of new analogs with improved properties.

Table 4: Representative Docking Scores and Interactions of Amino Acid Derivatives with Target Proteins

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine | EHMT2 | -10.7 | Leu1086, Asp1083, Asp1078, Arg1157 nih.gov |

| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine | EHMT2 | -10.3 | Leu1086, Asp1083, Asp1078, Arg1157 nih.gov |

| Meropenem analog (M26) | NDM-1 | -13.23 | Key residues in the active site through hydrogen bonds and interactions with zinc ions. mdpi.com |

Predictive Algorithms for Chemical Reactivity and Synthetic Feasibility

Computational tools and predictive algorithms are increasingly being used to assess the chemical reactivity of molecules and the feasibility of their synthesis. nih.govscholaris.ca Machine learning models, trained on large datasets of chemical reactions, can predict the outcomes of reactions with a high degree of accuracy. acs.org

For this compound, predictive algorithms could be employed to explore its potential chemical transformations. For example, machine learning models could predict its reactivity towards various reagents, helping to identify potential metabolic pathways or degradation products. These algorithms can also be used to predict sites of metabolism, which is a crucial aspect of drug development.

In terms of synthetic feasibility, computational tools can assist in retrosynthetic analysis, proposing potential synthetic routes to a target molecule. scholaris.ca By analyzing a vast database of known chemical reactions, these tools can identify suitable starting materials and reaction conditions for the synthesis of this compound. chimia.chnih.govmdpi.comresearchgate.net This can significantly accelerate the process of chemical synthesis by prioritizing the most promising routes for experimental validation. nih.gov Algorithms are also being developed to predict the specificity of enzymes for particular amino acids, which could aid in the design of biosynthetic routes. acs.org

Table 5: Computational Approaches for Predicting Chemical Properties

| Approach | Application | Relevance to this compound |

| Machine Learning for Reaction Prediction | Predicts the major product of a chemical reaction given the reactants and reagents. acs.org | Could be used to predict the products of reactions involving this compound. |

| Retrosynthesis Software | Proposes synthetic pathways for a target molecule by working backward from the product. scholaris.ca | Can suggest efficient and feasible synthetic routes for this compound. |

| ADMET Prediction Models | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Can provide an early assessment of the drug-like properties of this compound. |

| Enzyme Specificity Prediction | Algorithms that predict the substrate specificity of enzymes based on their amino acid sequence. acs.orgnih.gov | Could identify enzymes capable of acting on or synthesizing this compound. |

Applications of Methyl L Ornithine Monohydrochloride in Research and Development

Utilization in Recombinant Protein Production and Expression System Optimization

In the field of biotechnology, the production of recombinant proteins is a cornerstone for developing biopharmaceuticals and other therapeutic agents. The efficiency of these production systems often relies on the optimization of cell culture media to ensure robust cell growth and high protein yields. L-ornithine monohydrochloride, the parent compound of the methyl ester, is utilized as a vital supplement in cell culture media. chemimpex.com It functions to promote cell growth and enhance protein synthesis, proving particularly beneficial for mammalian cell lines used in biopharmaceutical development. chemimpex.com By providing essential nutrients, it supports the cellular machinery required for the complex processes of transcription and translation, leading to improved outcomes in both experimental and therapeutic contexts. chemimpex.com

Development of Chemical Libraries for Drug Discovery

The quest for novel therapeutic agents heavily relies on the synthesis and screening of large, diverse collections of molecules known as chemical libraries. Ornithine and its derivatives are valuable building blocks in the construction of these libraries, particularly those based on peptides and unnatural amino acids. nih.gov Protected forms of ornithine esters, such as Nδ-Z-L-ornithine methyl ester hydrochloride, are specifically employed as essential components in solid-phase peptide synthesis. chemimpex.com The ester group facilitates specific chemical reactions while the protecting groups allow for controlled, sequential addition of amino acids to build complex peptide chains. chemimpex.com This strategic use enables the creation of diverse peptide-based molecules that can be screened for activity against various diseases, including metabolic disorders and cancer, making it a crucial element in modern drug development. chemimpex.com

Exploration as a Scaffold for Neurotransmitter-Related Research

Derivatives of ornithine are actively explored as tools and scaffolds in neuroscience research due to the role of L-ornithine in metabolic pathways related to brain function. nih.gov For instance, modified versions of the compound are used to probe the activity of enzymes involved in neurotransmission. A notable example is the use of alpha-methyl-L-ornithine as an inhibitor for kyotorphin (B1673678) synthetase, an enzyme in the brain that produces the antinociceptive dipeptide kyotorphin (Tyr-Arg). nih.gov In studies, alpha-methyl-L-ornithine was shown to competitively inhibit this enzyme. nih.gov Such research demonstrates how methylated ornithine derivatives can serve as specific chemical probes to understand the function and regulation of pathways related to neurotransmitters and neuropeptides, providing insights into potential therapeutic targets for pain management and other neurological conditions. nih.gov

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

Methyl L-ornithine monohydrochloride and its dihydrochloride (B599025) form serve as important intermediates in the synthesis of high-value specialty chemicals and pharmaceuticals. The ester and hydrochloride functionalities provide a stable, reactive starting point for multi-step chemical manufacturing processes. A significant application is its use as a precursor in the synthesis of Eflornithine, also known as α-difluoromethylornithine (DFMO). google.com A patented industrial process details the use of L-ornithine methyl ester dihydrochloride as the starting material, which undergoes a series of reactions, including the formation of a Schiff base followed by alkylation, to produce the target compound. google.com This process highlights the utility of the methyl ester as a convenient and stable crystalline intermediate, which facilitates easier purification and handling on an industrial scale compared to non-esterified precursors. google.com

Role in Materials Science Research

In materials science, L-ornithine monohydrochloride (LOMHCl) has garnered attention for its use in the development of non-linear optical (NLO) materials. These materials are crucial for applications in optoelectronics and photonics, including frequency conversion of laser light. Researchers have focused on growing single crystals of LOMHCl and modifying their properties through the incorporation of metal ion dopants.

Studies have shown that doping LOMHCl crystals with divalent manganese ions (Mn²⁺) can significantly enhance their properties. The inclusion of Mn²⁺ into the crystal lattice has been found to improve the crystalline perfection at modest doping levels. Furthermore, these doped crystals exhibit greater thermal stability and increased mechanical hardness compared to pure LOMHCl crystals. A key finding is the considerable enhancement of the second harmonic generation (SHG) efficiency, a critical parameter for NLO applications.

The table below summarizes findings from a study on Mn²⁺ doped LOMHCl single crystals, illustrating the impact of different doping concentrations on key material properties.

| Dopant Concentration (mol%) | Mechanical Strain (W-H analysis) | Key Finding |

|---|---|---|

| 0 (Pure LOMHCl) | N/A | Baseline for comparison. |

| 1 | 2.95 x 10-3 | Better crystalline perfection and enhanced SHG efficiency. |

| 2 | 1.64 x 10-3 | Increased thermal and mechanical stability. |

| 5 | 9.79 x 10-4 | High concentration can lead to reduction of some laser properties. |

These crystal doping studies demonstrate the explicit role of L-ornithine monohydrochloride as a foundational material in advanced materials research, where its ester form could potentially offer different solubility and incorporation characteristics for creating novel composite materials.

Future Directions and Emerging Research Avenues for Methyl L Ornithine Monohydrochloride

Exploration of Novel Synthetic Routes for Stereoisomeric and Modified Derivatives

The synthesis of structurally diverse derivatives of Methyl L-ornithine is crucial for exploring structure-activity relationships and developing new research tools. Future research is focused on moving beyond traditional methods to create a wider array of stereoisomers and modified compounds with high precision and efficiency.

Conventional synthetic strategies have often relied on protecting groups like tert-butyloxycarbonyl (Boc) for the amine and tert-butyl esters for the carboxylic acid, which have proven effective for producing certain derivatives in excellent yields. nih.gov However, the demand for more complex and stereospecific molecules necessitates the exploration of more advanced synthetic pathways.

A promising approach involves the simultaneous protection of the α-amino acid moiety through the formation of boroxazolidinones, particularly using 9-borabicyclo[3.3.1]nonane (9-BBN-H). nih.gov This method offers a convenient way to perform side-chain modifications while preserving the stereochemistry of the α-carbon, enabling the synthesis of a variety of Nδ-methylated derivatives. nih.gov Other established methods for creating ornithine analogues include the Bucherer reaction and the alkylation of carbanions derived from precursors like ethyl acetamidocyanoacetate or methyl isocyanoacetate. nih.gov These techniques have been used to generate a range of structural analogues and could be adapted for the specific synthesis of novel Methyl L-ornithine derivatives. nih.govresearchgate.net

The table below summarizes various synthetic approaches that can be leveraged for Methyl L-ornithine derivatives.

| Synthetic Approach | Key Reagents/Features | Advantages | Potential Application for Methyl L-ornithine |

| Conventional Protection | Boc-amine, tert-butyl ester | High yields for specific end compounds | Synthesis of basic Nδ-methyl-L-ornithine derivatives |

| Boroxazolidinone Formation | 9-borabicyclo[3.3.1]nonane (9-BBN-H) | Convenient for side-chain modifications, maintains stereochemistry | Creation of stereoisomerically pure modified derivatives |

| Bucherer Reaction | - | Versatile for creating structural analogues | Generating diverse scaffolds based on the ornithine backbone |

| Carbanion Alkylation | Ethyl acetamidocyanoacetate, methyl isocyanoacetate | Effective for producing various analogues | Introducing novel functional groups to the ornithine side chain |

| Carbodiimide Method | Carbodiimides | Forms amide bonds with other amino acids or molecules | Synthesis of bivalent cationic amphiphiles and peptidomimetics researchgate.net |

Future work will likely focus on combining these methods and developing new catalytic systems to achieve even greater control over the synthesis of complex, chirally pure Methyl L-ornithine analogues for various research applications.

Integration with Advanced High-Throughput Screening Methodologies

High-Throughput Screening (HTS) has become a cornerstone of modern drug discovery and chemical biology, allowing for the rapid evaluation of millions of compounds. dovepress.com Integrating Methyl L-ornithine and its derivatives into HTS workflows represents a significant future direction for identifying new bioactive molecules and understanding their biological targets.

The development of robust and sensitive HTS assays is paramount. researchgate.net For Methyl L-ornithine, this could involve designing assays to screen for inhibitors or modulators of enzymes that metabolize or interact with ornithine, such as ornithine decarboxylase. nih.govnih.gov A key area of development is the creation of novel probes, such as fluorogenic substrates, that can provide a measurable signal upon enzymatic activity. nih.govnih.gov For example, a fluorescent derivative of Methyl L-ornithine could be synthesized to screen for enzymes that specifically recognize and process this methylated amino acid.

The validation of such assays is critical, often using known inhibitors to establish reliability and reproducibility, aiming for a high Z' factor (a statistical measure of assay quality). nih.govnih.gov Modern HTS is not limited to biochemical assays; cell-based assays are increasingly used to assess a compound's effect in a more biologically relevant context. dovepress.com Libraries of modified Methyl L-ornithine derivatives could be screened in cell-based models to identify compounds with specific phenotypic effects, such as inhibiting cancer cell proliferation. nih.gov

Furthermore, advances in label-free screening technologies and high-content screening (HCS), which uses automated imaging to analyze cellular responses, offer powerful new tools. dovepress.com These technologies could be applied to understand the downstream cellular consequences of modulating pathways involving Methyl L-ornithine. The application of machine learning algorithms to prioritize hits from large HTS datasets is also an emerging trend that can help distinguish true bioactive compounds from assay artifacts, making the screening process more efficient. chemrxiv.org

Development of Methyl L-ornithine Conjugates for Targeted Research Applications

Conjugating Methyl L-ornithine to other molecules opens up a vast landscape of possibilities for targeted research applications, from delivering therapeutic payloads to probing biological systems. This area is poised for significant growth, drawing inspiration from the success of platforms like antibody-drug conjugates (ADCs). mdpi.com

In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific protein on cancer cells. mdpi.com Dipeptide linkers, such as valine-citrulline, are often used because they are designed to be cleaved by enzymes within the target cell, releasing the drug. researchgate.net Methyl L-ornithine could potentially be incorporated into novel cleavable linkers, offering different release kinetics or susceptibility to specific enzymes. Its structural properties could influence the stability and efficacy of the resulting conjugate.

Beyond ADCs, Methyl L-ornithine can be used as a building block for other targeted constructs. For example, it can be incorporated into peptide-mimetic polymers. mdpi.com Research has shown that linking L-ornithine to polymers like PLGA can create biodegradable materials with potential applications in drug delivery and tissue engineering. mdpi.com The methylation of the ornithine residue could alter the physicochemical properties of these polymers, such as their hydrophilicity and degradation rate.

Another emerging application is in the synthesis of cationic amphiphiles, which have shown promise as antimicrobial agents. researchgate.net L-ornithine can serve as a branching element in these molecules, and modifying it with a methyl group could fine-tune the compound's antimicrobial activity and selectivity. researchgate.net

| Conjugate Type | Potential Role of Methyl L-ornithine | Research Objective |

| Antibody-Drug Conjugates (ADCs) | Component of a cleavable dipeptide linker | To create novel ADCs with tailored drug-release properties for targeted cancer therapy. |

| Polymer Conjugates (e.g., PLGA) | Functional monomer to modify polymer backbone | To develop new biodegradable biomaterials with controlled degradation rates for drug delivery or tissue regeneration. mdpi.com |

| Peptidomimetics | Structural component to mimic peptide features | To design molecules with enhanced stability and specific biological activities. |

| Cationic Amphiphiles | Branching element in the molecular structure | To develop novel antimicrobial agents with improved efficacy and selectivity. researchgate.net |

The versatility of Methyl L-ornithine's structure makes it an attractive candidate for creating a new generation of molecular conjugates designed for highly specific research and therapeutic applications.

Investigating the Role of Methyl L-ornithine in Non-Canonical Amino Acid Incorporation Studies

The expansion of the genetic code to include non-canonical amino acids (ncAAs) is a revolutionary tool in protein engineering and synthetic biology. nih.govresearchgate.net This technology allows for the site-specific incorporation of amino acids with novel chemical functionalities into proteins, creating proteins with enhanced stability, new catalytic activities, or the ability to be precisely labeled. nih.govmdpi.com Investigating the potential for Methyl L-ornithine to be used as an ncAA is a key future research direction.

This process typically requires an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to uniquely recognize the ncAA and incorporate it in response to a specific codon (often a repurposed stop codon like UAG). google.comnih.gov Research has already shown that the cellular machinery can be somewhat promiscuous; for instance, ornithine itself can be utilized by the pyrrolysine system to create an altered form of this 22nd natural amino acid. youtube.com This finding suggests that derivatives like Methyl L-ornithine could be viable substrates for engineered aaRS enzymes.

The primary research goals in this area would be:

Directed Evolution of an Orthogonal aaRS-tRNA Pair: Using techniques like directed evolution, a synthetase would be engineered to specifically charge a corresponding tRNA with Methyl L-ornithine, while not recognizing any of the 20 canonical amino acids. nih.gov

In Vivo and In Vitro Protein Synthesis: Once an efficient orthogonal pair is developed, it could be used to produce proteins containing Methyl L-ornithine at desired positions in both cell-based and cell-free protein synthesis systems. nih.gov

Exploring Novel Protein Functions: The incorporation of Methyl L-ornithine would introduce a methylated side chain with a positive charge at physiological pH. This could be used to probe electrostatic interactions within proteins, modify protein-protein or protein-nucleic acid binding interfaces, or serve as a unique site for subsequent chemical modifications.

The successful incorporation of Methyl L-ornithine into proteins would add a valuable new tool to the protein engineering toolkit, enabling the creation of proteins with tailor-made properties for a wide range of applications in medicine and biotechnology. nih.govpreprints.org

Advancements in Computational Prediction of Methyl L-ornithine Reactivity and Interactions

Computational chemistry and molecular modeling are indispensable tools for predicting how molecules like Methyl L-ornithine will behave and interact within a biological system. nih.gov Future research will increasingly rely on advanced computational methods to guide and accelerate experimental studies.

Molecular Docking and Dynamics: These techniques can be used to predict the binding pose and affinity of Methyl L-ornithine and its derivatives to the active sites of target proteins. nih.gov For example, in silico studies on ornithine analogues have been used to identify potential inhibitors of enzymes like l-ornithine-N5-monooxygenase by comparing their binding energies to that of the natural substrate. nih.gov Similar approaches can be applied to screen virtual libraries of Methyl L-ornithine derivatives against various enzymes, prioritizing the most promising candidates for synthesis and experimental testing.

Free Energy Calculations: More rigorous methods like non-equilibrium thermodynamic integration can provide quantitative predictions of binding free energy differences. nih.gov These calculations have been successfully used to predict how subtle changes, such as substituting a methyl-lysine with an analogue, affect protein-peptide binding affinities. nih.gov This approach would be highly valuable for predicting how the methylation on the ornithine side chain influences its interaction with binding partners compared to L-ornithine.

Predicting Reactivity: Quantum mechanics (QM) methods can be employed to study the electronic structure of Methyl L-ornithine and predict its chemical reactivity. This information is crucial for designing synthetic routes and understanding potential metabolic pathways.

The synergy between these computational approaches and experimental validation is key. nih.gov As protein structure prediction models become more accurate and machine learning techniques are further integrated into computational chemistry, the ability to accurately predict the biological activity and interactions of Methyl L-ornithine and its novel derivatives will continue to improve, streamlining the discovery process. nih.gov

Q & A

Q. What are the established methods for synthesizing L-ornithine monohydrochloride, and how do they ensure purity for biochemical applications?

L-Ornithine monohydrochloride is typically synthesized via enzymatic conversion of L-arginine monohydrochloride using arginase, as described by Hunter (1939). This method involves hydrolyzing arginine to ornithine, followed by HCl treatment to form the monohydrochloride salt . For higher purity, bipolar membrane electrodialysis has been employed to directly convert L-ornithine monohydrochloride into free L-ornithine, achieving >99% purity through ion-selective separation . Critical parameters include pH control (5.0–6.0), specific rotation ([α]₂₀ᴅ: +23.0–+24.5°), and residual solvent monitoring (e.g., sulfate ≤0.02%, heavy metals ≤10 ppm) .

Q. Which analytical techniques are validated for quantifying L-ornithine monohydrochloride in complex biological matrices?

Spectrophotometric methods using 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are widely adopted. This reagent reacts with primary amines in L-ornithine to form a colored derivative, detectable at 470 nm. Multivariate optimization (e.g., pH, temperature, reagent concentration) enhances sensitivity and reduces interference from amino acids like lysine or glutamine . Chromatographic methods (HPLC, LC-MS) are also used but require derivatization due to the lack of a chromophore in L-ornithine .

Q. How should L-ornithine monohydrochloride be stored to maintain stability in long-term studies?

Store in airtight containers at controlled room temperature (15–25°C) with ≤0.20% loss on drying. Hygroscopicity necessitates desiccants or nitrogen-filled packaging. Avoid exposure to light, as decomposition can occur, altering specific rotation and assay values (99.0–101.0%) . For cell culture applications, endotoxin-free grades (<6.0 EU/g) are recommended to prevent inflammatory responses .

Q. What is the role of L-ornithine monohydrochloride in urea cycle studies, and how is it experimentally validated?

As a urea cycle intermediate, L-ornithine facilitates ammonia detoxification via conversion to citrulline and arginine. Researchers validate its role using hepatocyte models or in vivo assays, measuring urea production via the diacetyl monoxime method or isotopic tracing (e.g., ¹⁵N-labeled ammonia). Contradictions in ammonia clearance rates are resolved by controlling pH (5.0–6.0) and chloride content (20.6–21.3%), which influence enzymatic activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported nonlinear optical (NLO) properties of L-ornithine monohydrochloride?

Discrepancies in NLO properties (e.g., second-harmonic generation efficiency) arise from crystallographic orientation and purity. Shkir et al. (2015) used single-crystal X-ray diffraction to correlate crystal packing with NLO activity, noting that impurities >0.2% (e.g., arginine residues) distort hyperpolarizability. Density functional theory (DFT) simulations further validate experimental data by modeling electron density distribution .

Q. What strategies optimize the enzymatic synthesis of L-ornithine monohydrochloride for scalable production?

Arginase-based synthesis can be optimized via immobilized enzyme reactors (e.g., silica- or chitosan-bound arginase), improving catalytic efficiency by 30–40%. Process parameters include substrate concentration (≤200 mM arginine), temperature (37–45°C), and pH (9.5–10.0). Post-synthesis, electrodialysis removes residual ions (e.g., NH₄⁺, SO₄²⁻) to meet pharmacopeial standards .

Q. How does isotopic labeling (e.g., ¹³C₅,¹⁵N₂) of L-ornithine monohydrochloride enhance metabolic flux analysis in polyamine biosynthesis?

Stable isotopes enable tracing of ornithine-derived metabolites (e.g., putrescine, spermidine) via LC-MS/MS. For example, L-ornithine-[¹³C₅,¹⁵N₂] hydrochloride provides a 99% isotopic enrichment baseline, allowing precise quantification of turnover rates in cancer cell lines. Methodological controls include correcting for natural isotope abundance and matrix effects in mass spectrometry .

Q. What experimental designs are recommended for studying L-ornithine monohydrochloride in cell culture models of polyamine-dependent processes?

Use serum-free media supplemented with 0.1–1.0 mM L-ornithine monohydrochloride (cell culture grade, endotoxin-tested). Monitor polyamine synthesis via ornithine decarboxylase (ODC) activity assays and validate using ODC inhibitors (e.g., α-difluoromethylornithine). Contradictions in growth rates are addressed by verifying chloride content (21% w/w), as excess Cl⁻ inhibits ODC .

Methodological Tables

| Parameter | Specification | Reference |

|---|---|---|

| Purity (HPLC) | ≥99.0% | |

| Chloride Content | 20.6–21.3% | |

| Endotoxin (Cell Culture Grade) | <6.0 EU/g | |

| NLO Coefficient (DFT) | β = 4.5 × 10⁻³⁰ esu | |

| Isotopic Enrichment (¹³C₅,¹⁵N₂) | 99% |

Featured Recommendations

| Most viewed | ||